molecular formula C43H55N4O10P B10856750 2'-O-MOE-5MeU-3'-phosphoramidite

2'-O-MOE-5MeU-3'-phosphoramidite

Cat. No.: B10856750
M. Wt: 818.9 g/mol
InChI Key: YFRRKZDUDXHJNC-ODXLBOQJSA-N
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Description

2’-O-MOE-5MeU-3’-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of oligonucleotides. This compound is characterized by the presence of a 2’-O-methoxyethyl (MOE) group and a 5-methyluridine (5MeU) base. It is widely utilized in the field of molecular biology and medicinal chemistry due to its enhanced stability and resistance to nuclease degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-MOE-5MeU-3’-phosphoramidite involves multiple steps, starting with the protection of the nucleoside’s hydroxyl groups. The 2’-hydroxyl group is protected with a methoxyethyl group, while the 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted to a phosphoramidite using a cyanoethyl phosphoramidite reagent .

Industrial Production Methods

Industrial production of 2’-O-MOE-5MeU-3’-phosphoramidite follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and consistency. The compound is typically stored under nitrogen at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2’-O-MOE-5MeU-3’-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is the oligonucleotide with a 2’-O-MOE-5MeU modification, which exhibits enhanced stability and binding affinity .

Scientific Research Applications

2’-O-MOE-5MeU-3’-phosphoramidite is extensively used in scientific research, particularly in the following areas:

    Chemistry: Synthesis of modified oligonucleotides for various applications.

    Biology: Study of gene expression and regulation through antisense oligonucleotides and small interfering RNA (siRNA).

    Medicine: Development of therapeutic oligonucleotides for the treatment of genetic disorders and cancers.

    Industry: Production of high-affinity probes and primers for diagnostic applications

Mechanism of Action

The mechanism of action of 2’-O-MOE-5MeU-3’-phosphoramidite involves its incorporation into oligonucleotides, which then bind to complementary RNA or DNA sequences. The 2’-O-methoxyethyl modification enhances the binding affinity and stability of the oligonucleotide, making it more resistant to nuclease degradation. This results in more effective inhibition of target gene expression or modulation of splicing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-MOE-5MeU-3’-phosphoramidite is unique due to its combination of the 2’-O-methoxyethyl modification and the 5-methyluridine base. This combination provides enhanced stability, nuclease resistance, and binding affinity compared to other similar compounds .

Properties

Molecular Formula

C43H55N4O10P

Molecular Weight

818.9 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C43H55N4O10P/c1-29(2)47(30(3)4)58(55-24-12-23-44)57-38-37(56-41(39(38)53-26-25-50-6)46-27-31(5)40(48)45-42(46)49)28-54-43(32-13-10-9-11-14-32,33-15-19-35(51-7)20-16-33)34-17-21-36(52-8)22-18-34/h9-11,13-22,27,29-30,37-39,41H,12,24-26,28H2,1-8H3,(H,45,48,49)/t37-,38+,39?,41-,58?/m1/s1

InChI Key

YFRRKZDUDXHJNC-ODXLBOQJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Origin of Product

United States

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